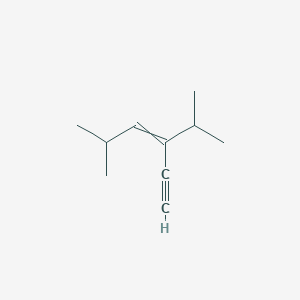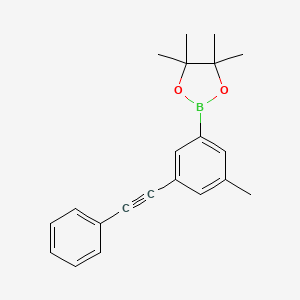![molecular formula C13H26N2O2Si2 B12616156 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 917567-69-2](/img/structure/B12616156.png)
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H28N2O3Si3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 2 and 6 of the pyrimidine ring, and a propyl group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 4-propylpyrimidine-2,6-diol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Propylpyrimidine-2,6-diol+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific molecular pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]
Uniqueness
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the propyl group at position 4, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups also provide steric hindrance and increase the compound’s stability compared to other similar compounds.
Propriétés
Numéro CAS |
917567-69-2 |
|---|---|
Formule moléculaire |
C13H26N2O2Si2 |
Poids moléculaire |
298.53 g/mol |
Nom IUPAC |
trimethyl-(4-propyl-6-trimethylsilyloxypyrimidin-2-yl)oxysilane |
InChI |
InChI=1S/C13H26N2O2Si2/c1-8-9-11-10-12(16-18(2,3)4)15-13(14-11)17-19(5,6)7/h10H,8-9H2,1-7H3 |
Clé InChI |
VHJSYODVRXJYRM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)

![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)

